molecular formula C6H8Cl2 B14499434 1,3-Dichlorohexa-1,3-diene CAS No. 64782-72-5

1,3-Dichlorohexa-1,3-diene

Cat. No.: B14499434
CAS No.: 64782-72-5
M. Wt: 151.03 g/mol
InChI Key: OIAIBEFLVYJFTD-UHFFFAOYSA-N
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Description

1,3-Dichlorohexa-1,3-diene is a chlorinated conjugated diene characterized by two chlorine substituents at the 1- and 3-positions of a six-carbon chain with alternating double bonds. Chlorinated dienes like this are typically utilized in organic synthesis, polymerization, and as intermediates in agrochemicals or pharmaceuticals due to their electron-deficient nature and ability to participate in cycloaddition reactions .

Properties

CAS No.

64782-72-5

Molecular Formula

C6H8Cl2

Molecular Weight

151.03 g/mol

IUPAC Name

1,3-dichlorohexa-1,3-diene

InChI

InChI=1S/C6H8Cl2/c1-2-3-6(8)4-5-7/h3-5H,2H2,1H3

InChI Key

OIAIBEFLVYJFTD-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C=CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichlorohexa-1,3-diene can be synthesized through various methods. One common approach involves the reaction of 1,3-dichloropropene with a suitable base to form the corresponding diene. Another method includes the use of transition metal-catalyzed coupling reactions, such as the palladium-catalyzed cross-coupling of 1,3-dichloropropene with an alkyne, followed by hydrogenation to yield the desired diene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for maximizing the production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichlorohexa-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-dichlorohexa-1,3-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and chlorine atoms. These features allow it to undergo electrophilic addition, nucleophilic substitution, and other reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

1,1-Dichloro-4-methylpenta-1,3-diene

  • Structure : Shorter carbon chain (penta- vs. hexa-) with dichloro substitution at the 1-position and a methyl group at the 4-position.
  • Properties : Global production capacity is projected to grow at a CAGR of 4.2% (2020–2025), driven by demand in specialty chemicals .
  • Applications : Used in polymer cross-linking and agrochemical synthesis.

Bromohexa-1,3-diene (18E-lyngbyaloside C)

  • Structure : Bromine substituents instead of chlorine.
  • Properties : Exhibits antiplasmodial activity against P. falciparum (EC50: 790–1900 nM) and cytotoxicity (EC50: 1300–3100 nM in HEK293T/HepG2 cells) .
  • Applications: Potential antimalarial agent.

3-Chlorocyclohexene

  • Structure: Monochlorinated cyclohexene with a single double bond.
  • Properties: Lower reactivity due to non-conjugated double bonds.
  • Applications : Intermediate in organic synthesis (e.g., pharmaceuticals) .

Substituent Effects

Fluorinated Derivatives (5,5,6,6-Tetrafluorocyclohexa-1,3-diene)

  • Impact: Fluorination enhances photoluminescence (PL) intensity and liquid-crystalline (LC) properties. For example, fluorinated tricyclic molecules exhibit blue-shifted PL emissions (λem = 450–470 nm) compared to non-fluorinated analogs .
  • Positional Effects : Substituent placement on the tricyclic structure (central vs. terminal) significantly alters LC phase stability and PL quantum yields .

Methoxy-Substituted Cyclohexa-1,3-diene

  • Impact : Methoxy groups increase electron density, reducing electrophilicity (global electrophilicity index: 1.2–1.5 eV) compared to chlorinated analogs .

Electronic Properties

Density Functional Theory (DFT) studies on cyclohexa-1,3-diene irontricarbonyl complexes reveal:

  • HOMO-LUMO Gaps : 3.5–4.0 eV, indicating moderate reactivity. The HOMO is localized on the metal and diene ring, while the LUMO resides on electron-withdrawing substituents (e.g., methylpyridine) .
  • Chemical Reactivity : Chlorinated dienes exhibit higher electrophilicity (electrophilicity index: 2.1–2.5 eV) compared to methoxy or fluorinated derivatives .

Reactivity in Ring-Opening Reactions

Cyclohexa-1,3-diene derivatives undergo thermal ring-opening via bond cleavage (C3–C4 and C5–C6 distances: ~2.03–2.06 Å) and electron density redistribution, as monitored by Bonding Evolution Theory (BET) . Chlorinated dienes are expected to follow similar mechanisms but with accelerated kinetics due to electron-withdrawing chlorine substituents.

Comparative Data Table

Compound Molecular Formula Substituents Key Properties Applications
This compound C6H8Cl2 Cl at 1,3 positions High electrophilicity, conjugated diene Organic synthesis, polymers
1,1-Dichloro-4-methylpenta-1,3-diene C6H8Cl2 Cl at 1,1; CH3 at 4 Market CAGR: 4.2% (2020–2025) Agrochemicals, cross-linking agents
Bromohexa-1,3-diene C6H8Br2 Br at 1,3 positions EC50 (antiplasmodial): 790–1900 nM Antimalarial drug candidates
5,5,6,6-Tetrafluorocyclohexa-1,3-diene C6H4F4 F at 5,5,6,6 positions PL λem: 450–470 nm; LC phase stability OLEDs, liquid-crystalline materials
3-Chlorocyclohexene C6H9Cl Cl at 3 position Lower reactivity Pharmaceutical intermediates

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